6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid chemical structure and physical properties
6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid chemical structure and physical properties
An In-Depth Technical Guide to 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid
Introduction
The landscape of modern drug discovery and materials science is profoundly influenced by the development of novel heterocyclic compounds. Among these, fused pyridine scaffolds are of paramount importance due to their prevalence in biologically active molecules and their versatile chemical properties. This technical guide focuses on 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid, a notable member of this class. This molecule features a pyridine ring fused to a cyclopentane ring, a structural motif that imparts a unique three-dimensional conformation and serves as a valuable scaffold in medicinal chemistry.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth information on the chemical structure, physicochemical properties, synthesis, reactivity, and potential applications of this compound. The insights presented herein are grounded in established scientific literature to ensure technical accuracy and practical relevance.
Chemical Structure and Nomenclature
The foundational aspect of understanding any chemical entity is its structure. 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid is built upon a bicyclic heterocyclic system where a cyclopentane ring is fused to the 'b' face of a pyridine ring. A carboxylic acid functional group is attached at the 4-position of the pyridine ring.
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Systematic Name: 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid
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Synonyms: 5H,6H,7H-Cyclopenta[b]pyridine-4-carboxylic acid[1]
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CAS Number: 953428-98-3[1]
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Core Scaffold: 2,3-Cyclopentenopyridine
The structure combines the aromatic, electron-deficient nature of the pyridine ring with the saturated, flexible cyclopentane moiety. This fusion creates a rigid core with specific steric and electronic properties that are crucial for its interaction with biological targets.
Caption: 2D structure of 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its application in research and development, influencing factors such as solubility, stability, and bioavailability. While experimental data for this specific isomer is limited, we can infer properties from closely related analogs and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂ | [2] |
| Molecular Weight | 163.17 g/mol | [2][3] |
| CAS Number | 953428-98-3 | [1] |
| Appearance | Predicted to be a solid at room temperature. | Inferred |
| Density (Predicted) | 1.315 ± 0.06 g/cm³ | [4] |
| Boiling Point (Predicted) | 345.6 ± 42.0 °C | [4] |
| TPSA (Topological Polar Surface Area) | 50.19 Ų | [2] |
| LogP (Predicted) | 0.881 | [2] |
| Solubility | Expected to have slight solubility in water, enhanced in acidic or basic solutions. Solubility in organic solvents like DMSO and DMF is likely. | Inferred from structure |
*Note: Predicted data is for the isomeric compound 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid and should be considered as an estimation for the 4-carboxylic acid isomer.[2][4]
Synthesis and Reactivity
The construction of the 6,7-dihydro-5H-cyclopenta[b]pyridine core is a key challenge addressed by modern synthetic methodologies. Multicomponent reactions (MCRs) have emerged as a highly efficient strategy for assembling this and related heterocyclic scaffolds.[5]
Multicomponent Synthesis Approach
An established method for creating derivatives of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold involves the condensation of readily available starting materials in a single pot, which is both atom-economical and operationally simple.[5] One versatile route involves the reaction of malononitrile, hydrogen sulfide, various aldehydes, an enamine of cyclopentanone (such as 1-(cyclopent-1-en-1-yl)pyrrolidine), and an alkylating agent. This approach allows for the rapid generation of molecular diversity.
Another powerful method is the cyclocondensation reaction between a 2,5-diarylidenecyclopentanone derivative and propanedinitrile, often catalyzed by a sodium alkoxide.[6] This reaction proceeds in high yield and purity, often requiring only simple filtration and recrystallization.[6]
Caption: Generalized workflow for the synthesis of the core scaffold.[5][6]
Experimental Protocol: Synthesis of a Substituted Scaffold
The following protocol is a representative example adapted from the literature for synthesizing derivatives of the title compound's core structure.[6]
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,5-diarylidenecyclopentanone (1.0 eq.) and propanedinitrile (1.1 eq.) in an anhydrous alcohol (e.g., ethanol or methanol).
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Catalyst Addition: To the stirred mixture, add a solution of the corresponding sodium alkoxide (e.g., sodium ethoxide in ethanol) (1.1 eq.). The alkoxide serves as both a reagent and a catalyst.[6]
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Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a significant volume of distilled water (e.g., 150 mL) to precipitate the crude product.
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Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with water and a small amount of cold alcohol. The final product can be further purified by recrystallization from an appropriate solvent to yield the highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine derivative.[6]
Chemical Reactivity
The reactivity of 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid is governed by its principal functional groups:
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Carboxylic Acid Group: This group is a versatile handle for further chemical modification. It can undergo standard transformations such as esterification, amide bond formation (crucial for creating libraries of bioactive compounds), reduction to the corresponding alcohol, and conversion to an acyl halide.
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Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself is electron-deficient and generally resistant to electrophilic substitution compared to benzene, but it can undergo nucleophilic substitution under certain conditions.
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Cyclopentane Ring: The benzylic-like C5 and C7 positions are susceptible to oxidation. For instance, manganese-catalyzed oxidation of the parent 2,3-cyclopentenopyridine scaffold can yield the corresponding 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[7][8]
Spectroscopic Characterization
While specific spectral data for 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid is not available in the provided results, its structure allows for the prediction of key spectroscopic features based on data from closely related analogs.[6]
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¹H NMR: The spectrum would show distinct signals for the two aromatic protons on the pyridine ring. The four protons of the two CH₂ groups at C5 and C7, and the two protons of the CH₂ group at C6 on the cyclopentane ring would appear as multiplets in the aliphatic region (typically δ 2.5-3.5 ppm). A broad singlet for the carboxylic acid proton would be observed far downfield.
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¹³C NMR: The spectrum would display nine distinct carbon signals. The carbonyl carbon of the carboxylic acid would appear around 165-175 ppm. Aromatic carbons would resonate in the 120-160 ppm range, while the aliphatic carbons of the cyclopentane ring would be found upfield (25-40 ppm).
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IR Spectroscopy: Key absorption bands would include a broad peak from ~2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, a strong C=O stretch around 1700 cm⁻¹, and C=N/C=C stretching vibrations for the pyridine ring around 1600 cm⁻¹.[6]
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Mass Spectrometry: The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak at m/z = 163.
Applications and Significance in Drug Development
The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a privileged structure in medicinal chemistry.[5] Its rigid, three-dimensional shape makes it an excellent core for designing molecules that can selectively bind to biological targets. Derivatives of related fused-pyridine systems have demonstrated a vast array of biological activities.
For example, the larger ring analogue, 6,7-dihydro-5H-benzo[7][9]cyclohepta[1,2-b]pyridine, is the core of commercial antihistamines like Loratadine and has been explored for anti-cancer, anti-inflammatory, and anti-HIV applications.[10] The pyridine nucleus itself is a bioisostere for a benzene ring and is found in numerous FDA-approved drugs, where it often enhances water solubility, membrane permeability, and metabolic stability.[11]
Given this context, 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid is a highly valuable building block for:
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Lead Optimization: The carboxylic acid group provides a convenient point for chemical modification to explore structure-activity relationships (SAR).
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Fragment-Based Drug Design: The core scaffold can be used as a starting fragment for developing novel inhibitors of enzymes or receptor antagonists.
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Materials Science: Substituted pyridine derivatives have also been investigated as effective corrosion inhibitors for steel alloys, indicating potential applications beyond medicine.[6]
Conclusion
6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid represents a molecule of significant interest for chemical and pharmaceutical research. Its unique fused heterocyclic structure, combined with the synthetic versatility afforded by the carboxylic acid functional group, makes it an attractive scaffold for the development of new therapeutic agents and advanced materials. The efficient multicomponent synthesis strategies available for its core structure further enhance its accessibility and utility. This guide provides a foundational understanding of its properties and potential, encouraging its exploration in future research and development endeavors.
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